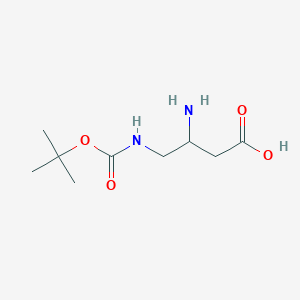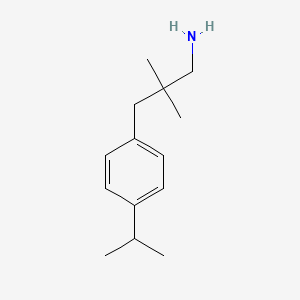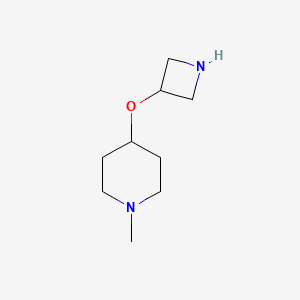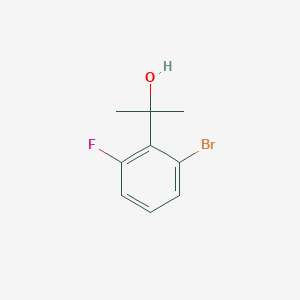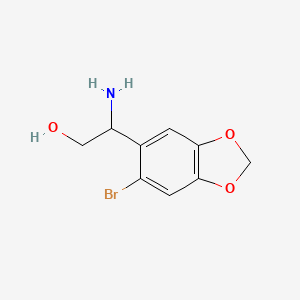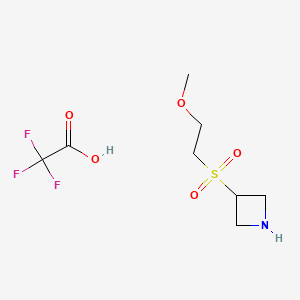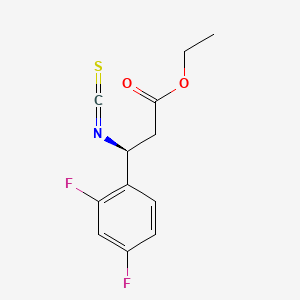
(S)-Ethyl 3-(2,4-difluorophenyl)-3-isothiocyanatopropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (3S)-3-(2,4-difluorophenyl)-3-isothiocyanatopropanoate is a synthetic organic compound characterized by the presence of a difluorophenyl group and an isothiocyanate functional group
準備方法
The synthesis of ethyl (3S)-3-(2,4-difluorophenyl)-3-isothiocyanatopropanoate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ethyl 3-aminopropanoate and 2,4-difluorophenyl isothiocyanate.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent and a catalyst to facilitate the reaction. The reaction mixture is typically heated to a specific temperature to ensure the formation of the desired product.
Purification: After the reaction is complete, the product is purified using techniques such as column chromatography or recrystallization to obtain the pure compound.
化学反応の分析
Ethyl (3S)-3-(2,4-difluorophenyl)-3-isothiocyanatopropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The isothiocyanate group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols, leading to the formation of substituted products.
科学的研究の応用
Ethyl (3S)-3-(2,4-difluorophenyl)-3-isothiocyanatopropanoate has several scientific research applications, including:
Biology: It is employed in biochemical studies to investigate the interactions of isothiocyanate-containing compounds with biological macromolecules.
Medicine: The compound’s potential therapeutic properties are explored in drug discovery and development, particularly in the design of new drugs targeting specific biological pathways.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of ethyl (3S)-3-(2,4-difluorophenyl)-3-isothiocyanatopropanoate involves its interaction with specific molecular targets. The isothiocyanate group is known to react with nucleophilic sites in proteins and enzymes, leading to the formation of covalent bonds. This interaction can modulate the activity of the target proteins, affecting various cellular pathways and processes.
類似化合物との比較
Ethyl (3S)-3-(2,4-difluorophenyl)-3-isothiocyanatopropanoate can be compared with other similar compounds, such as:
Ethyl (3S)-3-(2,4-difluorophenyl)-3-thiocyanatopropanoate: This compound has a thiocyanate group instead of an isothiocyanate group, leading to different reactivity and applications.
Ethyl (3S)-3-(2,4-difluorophenyl)-3-cyanopropanoate:
Ethyl (3S)-3-(2,4-difluorophenyl)-3-aminopropanoate: This compound contains an amino group, which significantly alters its reactivity and biological activity compared to the isothiocyanate derivative.
特性
分子式 |
C12H11F2NO2S |
|---|---|
分子量 |
271.28 g/mol |
IUPAC名 |
ethyl (3S)-3-(2,4-difluorophenyl)-3-isothiocyanatopropanoate |
InChI |
InChI=1S/C12H11F2NO2S/c1-2-17-12(16)6-11(15-7-18)9-4-3-8(13)5-10(9)14/h3-5,11H,2,6H2,1H3/t11-/m0/s1 |
InChIキー |
NHSSEOHCROFICA-NSHDSACASA-N |
異性体SMILES |
CCOC(=O)C[C@@H](C1=C(C=C(C=C1)F)F)N=C=S |
正規SMILES |
CCOC(=O)CC(C1=C(C=C(C=C1)F)F)N=C=S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Sodium ({2-[(4-nitrophenyl)carbamoyl]ethyl}sulfanyl)sulfonate](/img/structure/B13614378.png)

